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Cat. No.: B1664649 Get Quote

An In-depth Examination of the Chemical and
Biological Properties of a Promising Antitumor
Agent
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Deazaisofolic acid is a synthetic analog of folic acid that has garnered interest within the

scientific community for its potential as an antitumor agent.[1][2] Structurally distinct from its

parent compound by the substitution of a carbon atom for nitrogen at the 5-position of the

pteridine ring, this modification imparts unique chemical and biological characteristics. This

technical guide provides a comprehensive overview of the chemical properties, mechanism of

action, and relevant experimental protocols for 5-Deazaisofolic acid, intended to serve as a

valuable resource for researchers in oncology and drug development.

Chemical Properties
A thorough understanding of the chemical properties of 5-Deazaisofolic acid is fundamental to

its application in research and development. Key physicochemical parameters are summarized

below.
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Property Value Source

Chemical Structure C20H20N6O6 [1]

Molecular Weight 440.41 g/mol [1]

CAS Number 130327-67-2

Appearance

Not explicitly stated in search

results, but folic acid analogs

are typically crystalline solids.

Solubility

Specific quantitative data for

the solubility of 5-Deazaisofolic

acid in common solvents such

as water, DMSO, and ethanol

are not readily available in the

reviewed literature. As a

general guideline for folic acid

analogs, solubility can be

limited in aqueous solutions

and may be enhanced in

DMSO.

pKa

An experimentally determined

pKa value for 5-Deazaisofolic

acid is not available in the

reviewed literature. For

researchers requiring this

information for formulation or

mechanistic studies, in silico

prediction using software such

as ACD/Labs pKa DB or

MarvinSketch is

recommended. These

programs utilize computational

algorithms based on the

compound's structure to

estimate its acid dissociation

constants.

[3]
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Stability

Detailed stability studies of 5-

Deazaisofolic acid under

varying pH and temperature

conditions have not been

reported in the available

literature. However, general

knowledge of folate analog

stability suggests that solutions

should be protected from light

and stored at low

temperatures. The stability of

related 5-deaza analogs of

folic acid has been

investigated, and these studies

may provide some insight into

the potential degradation

pathways.

Synthesis
The synthesis of 5-Deazaisofolic acid has been described in the scientific literature. A

common synthetic route involves the reductive condensation of 2,6-diamino-3,4-dihydro-4-

oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. The reaction is

followed by a deprotection step using trifluoroacetic acid to yield 5-Deazaisofolic acid.

Starting Materials

Synthetic Steps
Final Product

2,6-diamino-3,4-dihydro-
4-oxopyrido[2,3-d]pyrimidine

Reductive Condensation

di-tert-butyl N-(4-formylbenzoyl)-
L-glutamate

Deprotection
(Trifluoroacetic Acid) 5-Deazaisofolic acid
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Click to download full resolution via product page

Synthesis of 5-Deazaisofolic acid.

Mechanism of Action and Signaling Pathway
The antitumor activity of 5-Deazaisofolic acid is attributed to its role as a folate antagonist.

Upon cellular uptake, it is converted into its polyglutamated derivatives by the enzyme

folylpolyglutamate synthetase (FPGS). These polyglutamated forms are potent inhibitors of

thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine

monophosphate (dTMP). Inhibition of TS leads to a depletion of the dTMP pool, which is a

necessary precursor for DNA synthesis. The disruption of DNA replication ultimately results in

cell cycle arrest and apoptosis in rapidly dividing cancer cells.
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Mechanism of action of 5-Deazaisofolic acid.
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Experimental Protocols
Thymidylate Synthase (TS) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of 5-
Deazaisofolic acid against thymidylate synthase.

Materials:

Recombinant human thymidylate synthase (TS)

5-Deazaisofolic acid (and its polyglutamated forms, if available)

dUMP (deoxyuridine monophosphate)

5,10-methylenetetrahydrofolate (CH2H4folate)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 10 mM 2-mercaptoethanol,

and 50 mM MgCl2)

Spectrophotometer

Procedure:

Prepare a stock solution of 5-Deazaisofolic acid in a suitable solvent (e.g., DMSO).

In a 96-well plate, add the assay buffer.

Add varying concentrations of 5-Deazaisofolic acid to the wells. Include a control group with

no inhibitor.

Add a fixed concentration of recombinant human TS to each well and incubate for a

predetermined time at 37°C to allow for inhibitor binding.

Initiate the enzymatic reaction by adding a mixture of dUMP and CH2H4folate to each well.

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of

CH2H4folate to dihydrofolate.
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Calculate the initial reaction velocities for each inhibitor concentration.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Thymidylate Synthase Inhibition Assay Workflow.
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Cell Viability (MTT) Assay in MCF-7 Cells
This protocol describes a method to evaluate the cytotoxic effects of 5-Deazaisofolic acid on

the human breast cancer cell line, MCF-7.

Materials:

MCF-7 cells

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

5-Deazaisofolic acid

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well cell culture plates

Microplate reader

Procedure:

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate

for 24 hours to allow for cell attachment.

Prepare serial dilutions of 5-Deazaisofolic acid in complete cell culture medium.

Remove the existing medium from the wells and replace it with the medium containing

different concentrations of 5-Deazaisofolic acid. Include a vehicle control (medium with the

same concentration of the solvent used to dissolve the compound).

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C,

allowing the viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value.
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MTT Cytotoxicity Assay Workflow.
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Conclusion
5-Deazaisofolic acid represents a compelling scaffold for the development of novel antifolate

chemotherapeutics. Its distinct mechanism of action, centered on the inhibition of thymidylate

synthase following intracellular polyglutamation, provides a clear rationale for its antitumor

effects. While further research is required to fully elucidate its physicochemical properties, such

as solubility and stability, the information provided in this guide offers a solid foundation for

researchers to design and execute meaningful experiments. The detailed protocols for key

biological assays will facilitate the standardized evaluation of 5-Deazaisofolic acid and its

analogs, ultimately contributing to a deeper understanding of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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